2-Cyclooctyl-2-hydroxyacetic acid
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Overview
Description
2-Cyclooctyl-2-hydroxyacetic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is characterized by a cyclooctyl group attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctyl-2-hydroxyacetic acid typically involves the reaction of cyclooctanone with a suitable reagent to introduce the hydroxyacetic acid group. One common method is the reaction of cyclooctanone with glyoxylic acid under acidic conditions, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclooctyl-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then be further substituted.
Major Products Formed
Oxidation: Formation of 2-cyclooctyl-2-oxoacetic acid.
Reduction: Formation of 2-cyclooctyl-2-hydroxyethanol.
Substitution: Formation of 2-cyclooctyl-2-chloroacetic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclooctyl-2-hydroxyacetic acid is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and carboxylic acid groups may play a role in binding to enzymes or receptors, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclooctaneacetic acid: Similar structure but lacks the hydroxy group.
2-Hydroxyacetic acid: Similar functional group but lacks the cyclooctyl group.
Uniqueness
2-Cyclooctyl-2-hydroxyacetic acid is unique due to the presence of both the cyclooctyl and hydroxyacetic acid moieties, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-cyclooctyl-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h8-9,11H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIILZGXBQLWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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